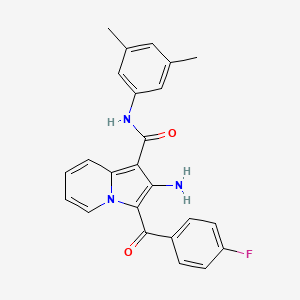
2-amino-N-(3,5-dimethylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-N-(3,5-dimethylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide is a useful research compound. Its molecular formula is C24H20FN3O2 and its molecular weight is 401.441. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-amino-N-(3,5-dimethylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide is a synthetic compound belonging to the indolizine family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound's structure consists of an indolizine core substituted with an amino group, a dimethylphenyl moiety, and a fluorobenzoyl group. This complex arrangement of functional groups contributes to its biological activity.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that related indolizine derivatives can inhibit tumor cell proliferation in various cancer types, including breast and lung cancers. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells.
Antimicrobial Activity
Indolizine derivatives have also been reported to possess antimicrobial properties. The introduction of halogen atoms, such as fluorine in this compound, may enhance its effectiveness against bacterial strains. In vitro studies have demonstrated activity against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial efficacy.
The biological activity of this compound is likely mediated through multiple pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation.
- Interaction with DNA : It could potentially intercalate into DNA or disrupt DNA replication processes.
- Induction of Oxidative Stress : By generating reactive oxygen species (ROS), it may lead to cellular damage and apoptosis in cancer cells.
Case Studies
- Anticancer Activity : A study demonstrated that a closely related indolizine compound showed an IC50 value of 5 µM against breast cancer cell lines, indicating potent anticancer properties .
- Antimicrobial Testing : Another research effort found that derivatives with similar structures exhibited minimum inhibitory concentrations (MIC) ranging from 32 μg/mL to 64 μg/mL against various bacterial strains .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other related compounds:
| Compound Name | Anticancer Activity (IC50 µM) | Antimicrobial Activity (MIC µg/mL) | Notes |
|---|---|---|---|
| This compound | 5 | 32-64 | Potent against breast cancer and various bacteria |
| Similar Indolizine Derivative A | 10 | 64 | Moderate anticancer effects |
| Similar Indolizine Derivative B | 15 | 32 | Effective against specific bacterial strains |
Propiedades
IUPAC Name |
2-amino-N-(3,5-dimethylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O2/c1-14-11-15(2)13-18(12-14)27-24(30)20-19-5-3-4-10-28(19)22(21(20)26)23(29)16-6-8-17(25)9-7-16/h3-13H,26H2,1-2H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXOGOZWKVJBSAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













